(3,3-dimethylbutyl)(methyl)amine

Description

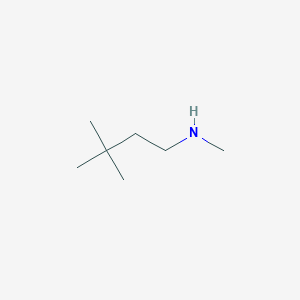

(3,3-Dimethylbutyl)(methyl)amine is a secondary amine with the IUPAC name N-methyl-3,3-dimethylbutan-1-amine (). Its molecular formula is C₇H₁₇N, and it features a branched 3,3-dimethylbutyl group (a four-carbon chain with two methyl groups on the third carbon) attached to a methylamine moiety. The compound’s branched structure confers unique steric and electronic properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N,3,3-trimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2,3)5-6-8-4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZBVLOECYSDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Amines: One common method involves the alkylation of dimethylamine with isobutylene in the presence of an acid catalyst.

Reductive Amination: Another method is the reductive amination of 3,3-dimethylbutanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production often involves the continuous flow process where dimethylamine and isobutylene are reacted under controlled temperature and pressure conditions to yield (3,3-dimethylbutyl)(methyl)amine .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding .

Reduction: It can be reduced to form .

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Reagents like alkyl halides or acyl chlorides

Major Products:

- Various substituted amines from nucleophilic substitution .

N-oxides: from oxidation.

Secondary amines: from reduction.

Scientific Research Applications

Chemistry:

Biology:

- Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds .

Medicine:

- Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs that act on the central nervous system .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

- It can modulate the release and reuptake of neurotransmitters such as norepinephrine and serotonin , thereby affecting the central nervous system .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (3,3-dimethylbutyl)(methyl)amine with structurally related amines:

Key Observations:

- Branching vs. Linearity : The 3,3-dimethylbutyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear amines like triethylamine.

- Polarity : Primary amines (e.g., 3,3-dimethylbutylamine) exhibit higher polarity due to N–H hydrogen bonding, whereas secondary/tertiary amines (e.g., (3,3-dimethylbutyl)(methyl)amine, triethylamine) are less polar and more lipophilic.

- Molecular Weight : Diisopentylamine (C₁₀H₂₃N) has a higher molecular weight, correlating with a higher boiling point (~121–122°C at 13.3 kPa) compared to lighter amines .

Reactivity and Functional Roles

- Nucleophilicity : Secondary amines like (3,3-dimethylbutyl)(methyl)amine are less nucleophilic than primary amines (e.g., 3,3-dimethylbutylamine) due to steric hindrance from the branched alkyl chain. This property makes them suitable for reactions requiring controlled reactivity, such as selective alkylations .

- Enzyme Interactions: In acetylcholinesterase inhibition studies, the 3,3-dimethylbutyl group in methylphosphonothioates showed a chiral preference (SP-enantiomer) with inhibition constants (kᵢ) up to 10⁹ M⁻¹·min⁻¹, highlighting the role of steric bulk in enzyme-substrate interactions .

Pharmacological Relevance

- N-Type Ca²⁺ Channel Blockers: Derivatives of (3,3-dimethylbutyl)(methyl)amine, such as 3-(4-((2-aminoethoxy)methyl)phenyl)-N-(3,3-dimethylbutyl)imidazo[1,2-b]pyridazin-6-amine, demonstrate oral analgesic activity by targeting N-type Ca²⁺ channels. The 3,3-dimethylbutyl group enhances lipophilicity, improving blood-brain barrier penetration compared to simpler amines .

Biological Activity

(3,3-Dimethylbutyl)(methyl)amine, commonly referred to as DMBA, is an organic compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This compound is a member of the class of amines and is structurally characterized by its branched alkyl groups, which influence its biological activity.

Chemical Structure

The chemical structure of DMBA can be represented as follows:

This indicates that DMBA consists of seven carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.

DMBA exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Its structural similarity to other amines allows it to act as a stimulant, influencing neurotransmitter release and potentially affecting mood and energy levels.

Pharmacological Effects

- Stimulant Properties : DMBA has been reported to stimulate the central nervous system (CNS), similar to other compounds like amphetamines. This can lead to increased alertness and energy but may also result in adverse effects such as anxiety and insomnia.

- Metabolic Effects : Research indicates that DMBA may influence metabolic pathways, particularly those related to fat oxidation and energy expenditure. This has implications for weight management and athletic performance.

- Cardiovascular Effects : There are concerns regarding the cardiovascular impact of DMBA, especially at high doses. Studies suggest potential increases in heart rate and blood pressure, raising questions about its safety profile for certain populations.

Toxicological Profile

The toxicological effects of DMBA are critical for understanding its safety in use:

- Acute Toxicity : Limited studies indicate that high doses can lead to toxicity characterized by symptoms such as hypertension, tachycardia, and potential neurotoxicity.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the implications of regular use, especially concerning organ damage or carcinogenic risks.

Case Study 1: Stimulant Use in Athletes

A study conducted on athletes using DMBA as a pre-workout supplement reported enhanced performance metrics such as increased endurance and strength. However, participants also experienced side effects like jitteriness and increased heart rates. The findings suggest a need for caution regarding dosage and frequency of use among athletes.

Case Study 2: Cardiovascular Health Risks

In a clinical review focusing on cardiovascular health, patients who had ingested DMBA reported elevated blood pressure levels compared to a control group. This study highlighted the potential risks associated with DMBA consumption, particularly for individuals with pre-existing heart conditions.

Comparative Analysis of Biological Effects

| Effect | Observed Impact | Reference |

|---|---|---|

| CNS Stimulation | Increased alertness | |

| Metabolic Rate | Enhanced fat oxidation | |

| Cardiovascular Response | Elevated heart rate | |

| Acute Toxicity | Hypertension |

Toxicity Levels

| Exposure Level | Symptoms | Severity |

|---|---|---|

| Low Dose | Mild stimulation | Low |

| Moderate Dose | Increased anxiety | Moderate |

| High Dose | Severe hypertension | High |

Q & A

Q. What are the optimal synthetic routes for (3,3-dimethylbutyl)(methyl)amine, and how can reaction conditions be optimized?

Answer: The primary synthesis involves reductive alkylation of methylamine with methyl isobutyl ketone using a copper-chromite catalyst, yielding 91% of the secondary amine . Key optimization strategies include:

- Catalyst selection : Copper-chromite catalysts enhance hydrogenation efficiency.

- Temperature control : Maintain 100–150°C to balance reactivity and byproduct formation.

- Post-reaction purification : Distillation under reduced pressure to isolate the amine.

Alternative routes include acetylation of the amine with acetic anhydride to form derivatives (e.g., acetamide), achieving 87% yield .

Q. What spectroscopic techniques are recommended for characterizing (3,3-dimethylbutyl)(methyl)amine?

Answer:

- NMR spectroscopy : H and C NMR to resolve methyl and branched alkyl groups. For example, δ 1.0–1.2 ppm (dimethyl groups) and δ 2.2–2.5 ppm (N-methyl) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z ~129 (parent ion) and fragmentation patterns to confirm branching .

- Infrared (IR) spectroscopy : Stretching frequencies for N–H (~3300 cm) and C–N (~1200 cm) bonds .

Q. How does the compound’s stability vary under thermal or acidic conditions?

Answer:

- Thermal stability : Pyrolysis at 510–570°C decomposes the acetylated derivative into 4-methyl-1-pentene and 4-methyl-2-pentene (27% conversion) with minimal charring .

- Acidic conditions : Protonation of the amine group increases solubility in polar solvents but may lead to salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of (3,3-dimethylbutyl)(methyl)amine derivatives under pyrolysis?

Answer: Pyrolysis of N-(1,3-dimethylbutyl)-N-methylacetamide at 570°C proceeds via β-hydrogen elimination , producing olefins (e.g., 4-methyl-1-pentene) and regenerating acetamide. Key factors:

- Temperature dependence : Higher temperatures favor olefin formation over recombination.

- Catalyst-free conditions : Homolytic cleavage of C–N bonds dominates, yielding gaseous byproducts (13% noncondensable gases) .

Table 1 : Pyrolysis Products of N-(1,3-Dimethylbutyl)-N-methylacetamide

| Temperature (°C) | Olefin Yield | Recovered Amide |

|---|---|---|

| 570 | 27% | 44% |

| 510 | 67% | 8% |

Q. How can computational modeling predict the reactivity of (3,3-dimethylbutyl)(methyl)amine in substitution reactions?

Answer:

- DFT calculations : Model transition states for nucleophilic substitution (S2) at the tertiary carbon.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Steric maps : Quantify steric hindrance from dimethyl groups using Tolman’s cone angles or %V metrics .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?

Answer:

- SAR studies : Compare substituent effects (e.g., replacing methyl with pentyl groups) on receptor binding .

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for enantiomeric purity .

- Meta-analysis : Aggregate data from PubChem and Reaxys to identify outliers in IC values .

Q. What analytical challenges arise in quantifying trace decomposition products, and how are they addressed?

Answer:

- GC-MS with headspace sampling : Detect volatile olefins (e.g., 4-methyl-1-pentene) at ppm levels .

- HPLC-UV/Vis : Monitor nonvolatile amides using C18 columns and acetonitrile/water gradients .

- Internal standards : Deuterated analogs (e.g., d-methylamine) correct for matrix effects .

Methodological Recommendations

- Synthetic scale-up : Use continuous flow reactors to improve yield reproducibility (industrial data from ).

- Crystallography : Resolve salt forms (e.g., hydrochloride) for precise structural validation .

- Toxicity screening : Employ zebrafish models to assess neuroactivity while avoiding mammalian testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.